4-(1-Aminobutyl)phenol

Catalog No.
S12740506
CAS No.
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Aminobutyl)phenol

Product Name

4-(1-Aminobutyl)phenol

IUPAC Name

4-(1-aminobutyl)phenol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-2-3-10(11)8-4-6-9(12)7-5-8/h4-7,10,12H,2-3,11H2,1H3

InChI Key

RRGAECZKODLMST-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)O)N

4-(1-Aminobutyl)phenol, also known as 4-(1-aminobutyl)phenol hydrochloride, is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a phenol ring. Its molecular formula is C10H15NC_10H_{15}N with a molecular weight of approximately 149.24 g/mol. The compound features a butyl chain linked to the amino group, which contributes to its unique properties and reactivity.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, particularly with alkyl halides, leading to the formation of substituted derivatives.
  • Formation of Salts: It can react with acids to form salt derivatives, enhancing its solubility and stability in various solvents .

4-(1-Aminobutyl)phenol exhibits notable biological activities. It has been studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems. Research indicates that it may influence dopamine levels, which could have implications for neurological disorders. Additionally, its antioxidant properties make it a candidate for research in oxidative stress-related conditions.

Several methods exist for synthesizing 4-(1-Aminobutyl)phenol:

  • Nucleophilic Aromatic Substitution: This method involves the reaction of phenol derivatives with amines under basic conditions.
  • Reductive Amination: The compound can be synthesized by reducing aromatic aldehydes or ketones in the presence of amines.
  • Direct Amination: This approach utilizes amination of phenolic compounds directly using ammonia or amine derivatives under high temperature and pressure.

4-(1-Aminobutyl)phenol has various applications across different fields:

  • Pharmaceuticals: It is explored for use in drug formulations due to its biological activity.
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of dyes and pigments.
  • Antioxidants: Its antioxidant properties make it suitable for use in cosmetics and personal care products .

Studies on the interaction of 4-(1-Aminobutyl)phenol with biological systems have revealed its potential effects on neurotransmitter modulation. For instance, it may interact with dopamine receptors, influencing dopaminergic signaling pathways, which is particularly relevant in the context of neurodegenerative diseases. Additionally, research into its antioxidant capacity highlights its ability to mitigate oxidative damage in cellular models.

Several compounds share structural and functional similarities with 4-(1-Aminobutyl)phenol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
4-AminophenolC6H7NOC_6H_7NOLacks the butyl chain; primarily used as a precursor in dye synthesis.
3-(1-Amino-3-hydroxypropyl)phenolC9H13NOC_9H_{13}NOContains a propyl chain; used in pharmaceuticals but less studied for neuroprotective effects.
(R)-4-(1-Aminoethyl)phenolC8H11NOC_8H_{11}NOSimilar structure but features an ethyl group; used in various chemical syntheses.

The presence of the butyl chain in 4-(1-Aminobutyl)phenol enhances its lipophilicity compared to other similar compounds, potentially affecting its bioavailability and interaction with biological membranes.

4-(1-Aminobutyl)phenol exhibits characteristic solubility behavior typical of bifunctional organic compounds containing both hydrophilic and hydrophobic moieties. The compound demonstrates limited water solubility, similar to other aminophenol derivatives, with the parent compound 4-(1-aminoethyl)phenol showing slight solubility in aqueous media [1]. This limited aqueous solubility stems from the compound's molecular structure, which combines a polar phenolic hydroxyl group and an amino group with a relatively lipophilic butyl chain.

Solvent TypeSolubilityMechanism
WaterLimitedHydrogen bonding from OH and NH₂ groups
Polar protic solvents (ethanol, methanol)HighMultiple hydrogen bonding interactions
Polar aprotic solvents (DMSO, DMF)HighDipole-dipole and hydrogen bonding
Nonpolar solvents (hexane, benzene)LowLimited intermolecular interactions

The hydroxyl group provides strong hydrogen-bonding capabilities, significantly influencing the compound's interaction with polar solvents [2]. The amino group introduces additional sites for hydrogen bonding and dipolar interactions, which can improve solubility in both polar and some moderately polar environments [3]. The butyl substituent increases the hydrophobic character compared to shorter alkyl chains, reducing overall water solubility while enhancing solubility in organic solvents.

In hydrochloride salt form, the compound demonstrates enhanced water solubility due to ionic interactions . This salt formation strategy is commonly employed to improve the aqueous solubility of aminophenol derivatives for pharmaceutical and analytical applications. The protonated amino group in acidic conditions creates a charged species that readily dissolves in polar solvents.

Thermal Stability and Decomposition Kinetics

The thermal stability profile of 4-(1-Aminobutyl)phenol follows characteristic patterns observed in phenolic compounds and aliphatic amines. Based on thermal analysis studies of related phenolic systems, the compound exhibits initial thermal stability up to approximately 300-360°C [5] [6].

Temperature Range (°C)ProcessProducts Expected
25-200StableNo decomposition
200-350Moisture/volatile lossWater vapor
350-450Initial decompositionPhenol, amines
450-600Major decompositionCO, CO₂, hydrocarbons
>600Char formationCarbon residue, H₂

The thermal decomposition process occurs through multiple mechanistic pathways. The initial phase involves the cleavage of the carbon-carbon bond connecting the aminobutyl substituent to the aromatic ring [7]. This process generates phenol and butylamine fragments, consistent with the observed behavior of similar aminoalkylphenol derivatives under thermal stress.

Kinetic studies of phenolic compound decomposition indicate that the activation energy for thermal decomposition ranges from 150-200 kJ/mol for similar structures [8]. The decomposition follows first-order kinetics in the initial stages, with the rate constant showing strong temperature dependence according to the Arrhenius equation. The presence of the amino group may accelerate decomposition through intramolecular catalytic effects.

At higher temperatures (>450°C), secondary decomposition reactions predominate, producing carbon monoxide, carbon dioxide, methane, and other low molecular weight hydrocarbons [6]. The final stage involves char formation and graphitization processes, yielding carbon residues and hydrogen gas.

Acid-Base Behavior and pKa Determination

4-(1-Aminobutyl)phenol exhibits amphoteric behavior due to the presence of both basic amino and acidic phenolic functional groups. The compound demonstrates two distinct ionization equilibria corresponding to these functional groups.

The amino group pKa is estimated to be in the range of 9.7-10.2, based on comparative data from related aminoethylphenol derivatives [9] [1]. This value indicates that the amino group exists predominantly in its protonated form under physiological pH conditions. The electron-withdrawing effect of the aromatic ring slightly reduces the basicity compared to aliphatic amines.

The phenolic hydroxyl group exhibits a pKa value estimated at 9.3-10.0, consistent with para-substituted phenols bearing electron-donating amino substituents [10]. The amino group's electron-donating resonance effect stabilizes the phenoxide anion, making the phenol more acidic than unsubstituted phenol (pKa ~10.0).

pKa₁ (phenolic OH): 9.3-10.0pKa₂ (amino group): 9.7-10.2

The isoelectric point of the compound occurs at pH values between these two pKa values, where the molecule exists as a zwitterion with a protonated amino group and deprotonated phenolic group. This amphoteric character influences the compound's solubility behavior across different pH ranges and its interaction with biological systems.

Potentiometric titration curves for similar aminophenol derivatives show characteristic inflection points corresponding to each ionization step. The compound's buffering capacity is most pronounced in the pH range of 8.5-11.0, where both functional groups undergo significant ionization changes.

Reactivity Profile (Oxidation, Electrophilic Substitution)

4-(1-Aminobutyl)phenol demonstrates high chemical reactivity due to the electron-donating effects of both the amino and hydroxyl substituents on the aromatic ring. These groups activate the benzene ring toward electrophilic aromatic substitution reactions and make the phenolic group susceptible to oxidation.

Oxidation Reactivity

The phenolic hydroxyl group undergoes facile oxidation under various conditions, forming quinone derivatives and other oxidized products [11]. Common oxidizing agents include potassium permanganate, chromium trioxide, and atmospheric oxygen under alkaline conditions. The oxidation mechanism typically proceeds through:

  • Single-electron transfer forming phenoxy radicals
  • Radical coupling reactions producing dimeric and polymeric products
  • Quinone formation through two-electron oxidation processes
Oxidation PathwayProductsConditions
Mild oxidationQuinones, dimersAir, mild oxidants
Strong oxidationRing cleavage productsKMnO₄, CrO₃
Enzymatic oxidationPolymeric productsPeroxidases, O₂

Electrophilic Substitution Reactivity

The compound exhibits high reactivity toward electrophilic aromatic substitution due to activation by both electron-donating substituents [12]. The amino group is more strongly activating than the hydroxyl group, directing electrophilic attack primarily to the ortho and meta positions relative to the amino substituent.

Halogenation reactions proceed readily with bromine and iodine, often requiring controlled conditions to prevent polysubstitution [12]. The reactivity is sufficiently high that even normally unreactive electrophiles like iodine can effect substitution. Nitration reactions require careful temperature control to prevent oxidative decomposition of the amino group.

The regioselectivity of electrophilic substitution follows predictable patterns:

  • Primary substitution: ortho to amino group (position 3)
  • Secondary substitution: meta to amino group (position 5)
  • Hydroxyl group influence: minor directing effect

Acylation reactions can occur at both the amino group (N-acylation) and on the aromatic ring (C-acylation). The amino group's nucleophilicity makes N-acylation the preferred pathway under mild conditions, while Friedel-Crafts acylation requires more forcing conditions and Lewis acid catalysts.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

165.115364102 g/mol

Monoisotopic Mass

165.115364102 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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